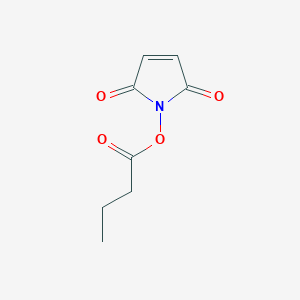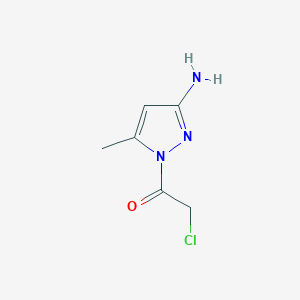![molecular formula C13H21NO2 B12891689 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-09-9](/img/structure/B12891689.png)
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is an organic compound that features a furan ring substituted with a piperidine group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperidine:
Addition of the Ethanone Group: The ethanone group is introduced via acylation reactions, often using reagents such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)methanol
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)propane
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)butane
Uniqueness
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88557-09-9 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-(3,5-dimethyl-2-piperidin-1-yl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H21NO2/c1-9-12(10(2)15)11(3)16-13(9)14-7-5-4-6-8-14/h9,13H,4-8H2,1-3H3 |
Clave InChI |
OOVYCTIQOGGCMU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=C1C(=O)C)C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


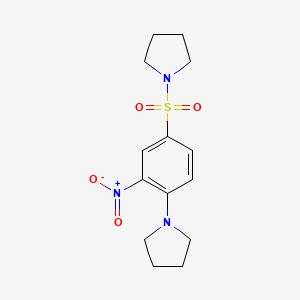


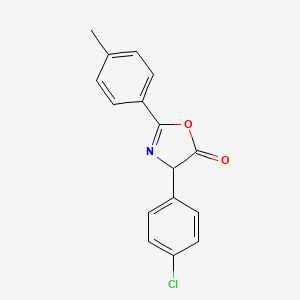

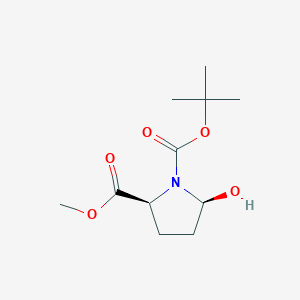
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)

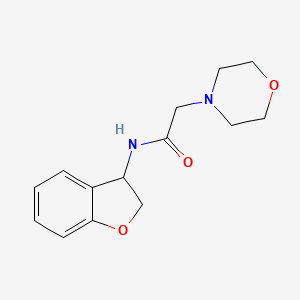
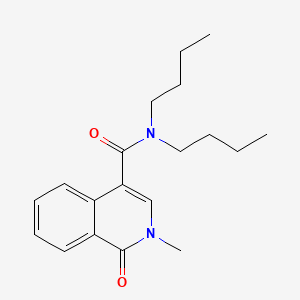
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
